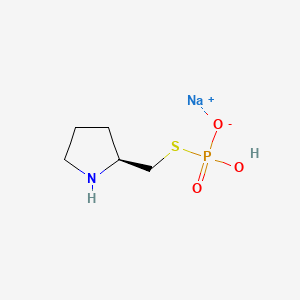
Hydrazine tartrate
Vue d'ensemble
Description
Synthesis Analysis
Electrochemical methods have been developed to synthesize tetrasubstituted hydrazines through dehydrogenative dimerization of secondary amines, providing an efficient and sustainable access to these compounds without the need for transition metal catalysts or oxidizing agents (Enqi Feng, Z. Hou, & Hai Xu, 2019). Additionally, novel composites for the electrochemical detection of hydrazine in water samples have been synthesized, highlighting the versatility of hydrazine-based compounds in analytical applications (R. Madhu, B. Dinesh, Shen-ming Chen, R. Saraswathi, & Veerappan Mani, 2015).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be manipulated through various synthesis methods, including electrochemical processes and composite material formation. These processes enable the creation of hydrazine compounds with specific molecular structures tailored for particular applications, such as sensitive detection mechanisms in environmental monitoring.
Chemical Reactions and Properties
Hydrazine compounds participate in a variety of chemical reactions, facilitating the formation of complex molecular structures. For example, citrate-hydrazine interactions have been utilized in the synthesis of anisotropic silver nanocrystals, demonstrating the potential of hydrazine derivatives in nanotechnology and materials science (Satarupa Pattanayak, Abhishek Swarnkar, A. Priyam, & G. Bhalerao, 2014).
Applications De Recherche Scientifique
1. Detection in Live Cells
Hydrazine, a toxic industrial chemical, necessitates rapid detection. A ratiometric fluorescence probe has been designed for this purpose. It enables rapid, low-limit, and naked-eye detection of hydrazine in live cells, thus aiding in environmental and biological monitoring (Fan et al., 2012).
2. Probing Hydrazine in Biosystems
Hydrazine's toxicity to humans and animals is significant, especially when inhaled or in contact with the skin. A two-photon fluorescent probing method using a NIR fluorescent chemodosimeter was developed. This method exhibits good selectivity and sensitivity in detecting hydrazine in solution and living cells (Ma et al., 2017).
3. Graphene Oxide Reduction
An experimental investigation focused on the effects of hydrazine treatment on graphene oxide. Hydrazine reacted with small conjugated aromatic compounds mimicking the structure of graphene oxide. This study helps in understanding the chemical interactions and potential applications in material science (Chua & Pumera, 2016).
4. Mercury Determination
A method for determining mercury based on its reduction to the elemental state by hydrazine in an ammoniacal solution containing tartrate ion was developed. This method is significant in environmental monitoring and analytical chemistry (Lingane & Kline, 1956).
5. Multiorgan Effects Assessment
Hydrazine's effects on the liver, kidney, and brain tissue were assessed in Sprague-Dawley rats. This study contributes to understanding the biochemical and physiological impacts of hydrazine, providing insight into its toxicological profile (Garrod et al., 2005).
6. Environmental Impact on Aquatic Systems
The interaction of hydrazine with water and its effects on aquatic organisms was investigated. This research is crucial for understanding the environmental impact of hydrazine, particularly in aquatic ecosystems (Slonim & Gisclard, 1976).
7. Fluorescent Sensors in Environmental and Biological Systems
Fluorescent sensors for hydrazine detection were reviewed. These sensors are essential for evaluating hydrazine levels in environmental and living systems with minimal disturbance, contributing to environmental safety and public health (Zhang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDWAAGDJPBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-62-8 | |
| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?
A: this compound acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with this compound to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.
Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?
A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)
![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)




![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)